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molecular formula C8H10N4 B1500370 1-Methyl-1H-benzoimidazole-2,5-diamine

1-Methyl-1H-benzoimidazole-2,5-diamine

Cat. No. B1500370
M. Wt: 162.19 g/mol
InChI Key: RCUXNVUMDCDPFS-UHFFFAOYSA-N
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Patent
US07338959B2

Procedure details

To a solution of 1-Methyl-5-nitro-1H-benzoimidazol-2-ylamine (0.19 g, 1 mmol) 10% Pd/C (50 mg) in ethanol (10 ml) was added hydrazine (0.5 ml) and the reaction was heated to 80° C. After TLC showed the starting material to be consumed, the reaction was cooled to rt and passed through a plug of celite. The filtrate was concentrated to give the title compound as an off-white solid. MS (ESI) m/z=163 [M+H]+.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-])=O)=[CH:10][C:5]=2[N:4]=[C:3]1[NH2:14].NN>C(O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[C:3]1[NH2:14]

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])N
Name
Quantity
0.5 mL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be consumed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC(=C2)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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